

Application Notes and Protocols for Sonogashira Coupling of Halo-pyrazoles

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Compound of Interest

Compound Name: Ethyl 3-bromo-1H-pyrazole-4-carboxylate

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Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp^2 -hybridized carbons of aryl or vinyl halides and sp -hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and copper complexes, has become indispensable in medicinal chemistry and drug discovery for the synthesis of complex molecular architectures.[2] Pyrazole moieties are key pharmacophores present in a multitude of clinically approved drugs and biologically active compounds. The functionalization of halo-pyrazoles via Sonogashira coupling allows for the introduction of diverse alkynyl groups, providing a rapid route to novel compounds with potential therapeutic applications, particularly as kinase inhibitors.[3][4]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of various halo-pyrazoles, summarizing quantitative data and outlining methodologies for successful synthesis.

Data Presentation

The following tables summarize the reaction conditions and yields for the Sonogashira coupling of various iodo- and bromo-pyrazoles with a range of terminal alkynes. The reactivity of halo-

pyrazoles in Sonogashira coupling generally follows the order $I > Br > Cl$, consistent with the carbon-halogen bond dissociation energies.

Table 1: Sonogashira Coupling of Substituted 3-Iodo-1H-pyrazole Derivatives with Phenylacetylene

Entry	Pyrazole Substrate	R ¹	R ²	Catalyst (mol %)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	1-(1-ethoxyethyl)-3-iodo-1H-pyrazole	H	H	PdCl ₂ (PPh ₃) ₂ (5), CuI (10)	Et ₃ N	DMF	80	2	85
2	1-(1-ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole	Me	H	PdCl ₂ (PPh ₃) ₂ (5), CuI (10)	Et ₃ N	DMF	80	2	82
3	1-(1-ethoxyethyl)-3-iodo-4-phenyl-1H-pyrazole	Ph	H	PdCl ₂ (PPh ₃) ₂ (5), CuI (10)	Et ₃ N	DMF	80	2	78
4	1-(1-ethoxyethyl)-3-iodo-4-formyl-	CHO	H	PdCl ₂ (PPh ₃) ₂ (5), CuI (10)	Et ₃ N	DMF	80	2	75

	1H-pyrazole									
5	1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole	NO ₂	H	PdCl ₂ (PPh ₃) ₂ (5), CuI (10)	Et ₃ N	DMF	80	2	68	

Data adapted from Štefane, B., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. *Arkivoc*, 2017(4), pp.253-270.

Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines and Other Halo-heterocycles with Various Terminal Alkynes

Entry	Halo-hetero cycle	Alkyne	Catalyst (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	2-Amino-3-bromopyridine	Phenylacetylene	Pd(CF ₃ COO) ₂ (2.5), PPh ₃ (5), CuI (5)	Et ₃ N	DMF	100	3	96
2	2-Amino-3-bromo-5-methylpyridine	Phenylacetylene	Pd(CF ₃ COO) ₂ (2.5), PPh ₃ (5), CuI (5)	Et ₃ N	DMF	100	3	95
3	2-Amino-3-bromopyridine	1-Hexyne	Pd(CF ₃ COO) ₂ (2.5), PPh ₃ (5), CuI (5)	Et ₃ N	DMF	100	3	85
4	2-Amino-3-bromopyridine	3-Ethynylpyridine	Pd(CF ₃ COO) ₂ (2.5), PPh ₃ (5), CuI (5)	Et ₃ N	DMF	100	3	88

5	1-Ethyl-4-iodo-5-methyl-1H-pyrazole	Phenylacetylene	$\text{PdCl}_2(\text{PPh}_3)_2$, CuI (4)	TEA	THF	60	12	92
6	1-Ethyl-4-iodo-5-methyl-1H-pyrazole	1-Hexyne	$\text{PdCl}_2(\text{PPh}_3)_2$, CuI (4)	DIPEA	DMF	80	8	88

Data for entries 1-4 adapted from Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 7(3), pp.265-276.[5] Data for entries 5-6 are representative examples based on typical conditions.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of 3-Iodo-1H-pyrazoles with Phenylacetylene

Materials:

- Substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole (1.0 mmol, 1.0 equiv)
- Phenylacetylene (1.2 mmol, 1.2 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$) (0.05 mmol, 5 mol%)
- Copper(I) iodide (CuI) (0.10 mmol, 10 mol%)
- Triethylamine (Et_3N) (3.0 mmol, 3.0 equiv)

- Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
- Argon or Nitrogen gas
- Standard Schlenk line or glovebox equipment

Procedure:

- To a flame-dried Schlenk flask, add the substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole (1.0 mmol), $\text{PdCl}_2(\text{PPh}_3)_2$ (0.05 mmol), and CuI (0.10 mmol) under an inert atmosphere (Argon or Nitrogen).
- Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol) to the flask via syringe.
- Stir the mixture at room temperature for 10 minutes.
- Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.
- Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired alkynyl-pyrazole.

Protocol 2: General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes

Materials:

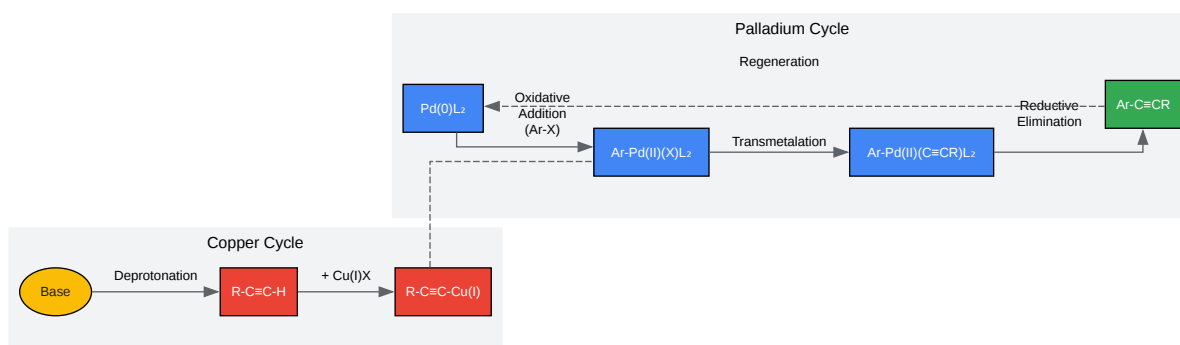
- Substituted 2-amino-3-bromopyridine (1.0 mmol, 1.0 equiv)
- Terminal alkyne (1.2 mmol, 1.2 equiv)
- Palladium(II) trifluoroacetate ($\text{Pd}(\text{CF}_3\text{COO})_2$) (0.025 mmol, 2.5 mol%)
- Triphenylphosphine (PPh_3) (0.05 mmol, 5 mol%)
- Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
- Triethylamine (Et_3N) (1 mL)
- Anhydrous N,N-Dimethylformamide (DMF) (4 mL)
- Argon or Nitrogen gas
- Sealed reaction tube

Procedure:

- To a sealed reaction tube, add the substituted 2-amino-3-bromopyridine (1.0 mmol), $\text{Pd}(\text{CF}_3\text{COO})_2$ (0.025 mmol), PPh_3 (0.05 mmol), and CuI (0.05 mmol) under an inert atmosphere.
- Add anhydrous DMF (4 mL) and triethylamine (1 mL) to the tube.
- Add the terminal alkyne (1.2 mmol) to the mixture.
- Seal the tube and heat the reaction mixture to 100 °C for 3 hours.
- Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

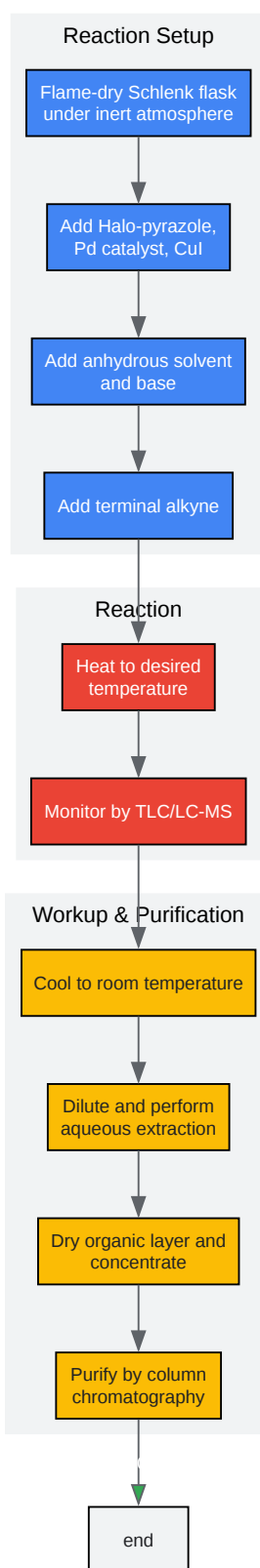
- Purify the residue by column chromatography on silica gel to yield the desired 2-amino-3-alkynylpyridine.[5]

Mandatory Visualization



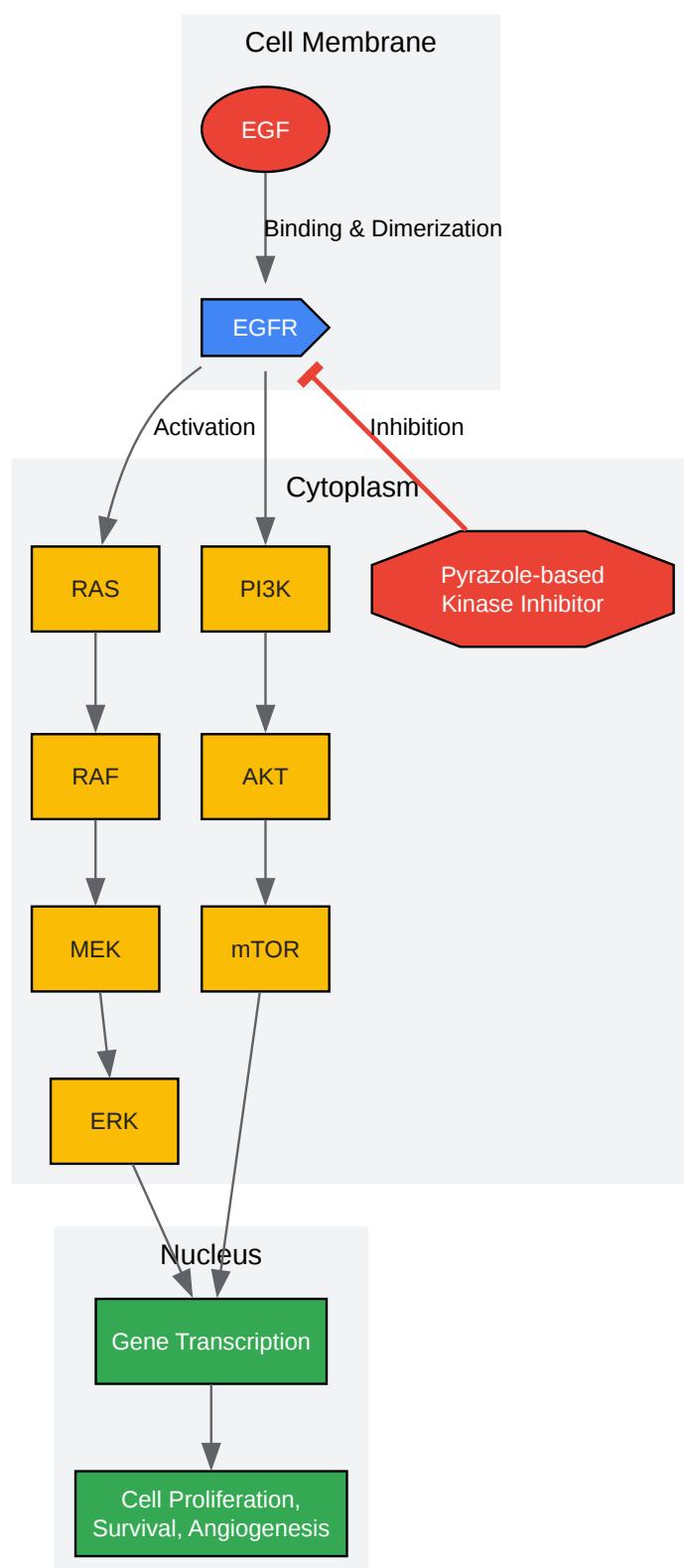
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Caption: Catalytic cycles of the Sonogashira coupling reaction.



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Caption: General experimental workflow for Sonogashira coupling.



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